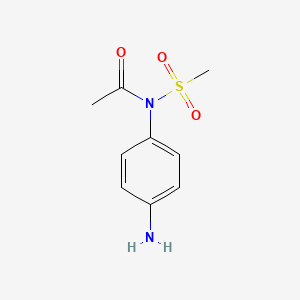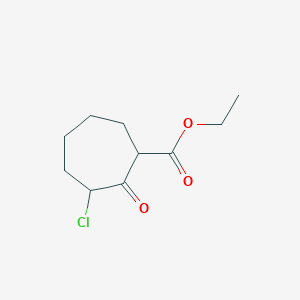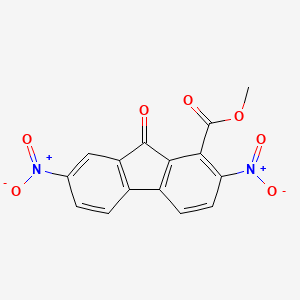
Methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate is a chemical compound with the molecular formula C15H8N2O7. It is a derivative of fluorene, characterized by the presence of nitro groups at positions 2 and 7, a keto group at position 9, and a carboxylate ester group at position 1. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate typically involves the nitration of fluorene derivatives followed by esterification. One common method includes the nitration of 9H-fluorene-1-carboxylic acid to introduce nitro groups at the 2 and 7 positions. This is followed by oxidation to form the keto group at position 9. Finally, esterification with methanol yields the desired methyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Further oxidized derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives where the nitro groups are replaced by nucleophiles.
Wissenschaftliche Forschungsanwendungen
Methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and keto group play a crucial role in these interactions, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid butyl ester
- 2,7-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid hexyl ester
- 2,7-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid pentadecyl ester
- 9-Hydroxyimino-2,7-dinitro-9H-fluorene-4-carboxylic acid butyl ester
Uniqueness
Methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate is unique due to its specific ester group at position 1, which differentiates it from other similar compounds that may have different ester groups or substitutions at other positions. This unique structure can lead to different chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
58462-28-5 |
|---|---|
Molekularformel |
C15H8N2O7 |
Molekulargewicht |
328.23 g/mol |
IUPAC-Name |
methyl 2,7-dinitro-9-oxofluorene-1-carboxylate |
InChI |
InChI=1S/C15H8N2O7/c1-24-15(19)13-11(17(22)23)5-4-9-8-3-2-7(16(20)21)6-10(8)14(18)12(9)13/h2-6H,1H3 |
InChI-Schlüssel |
MRVHSNAXWQATNO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC2=C1C(=O)C3=C2C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B14602934.png)

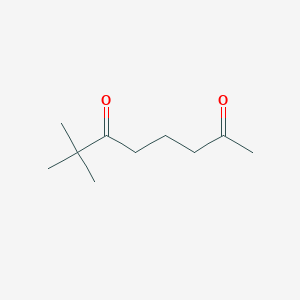
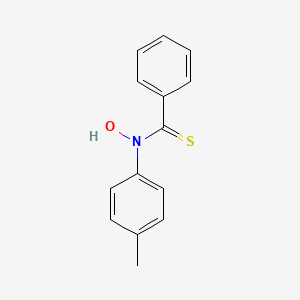

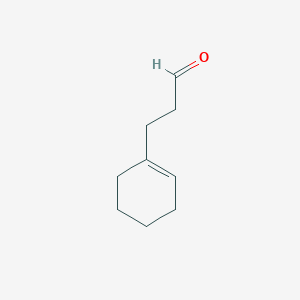
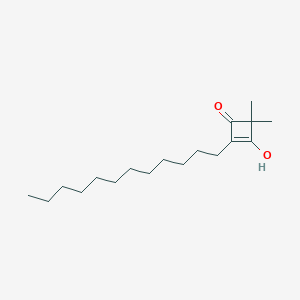
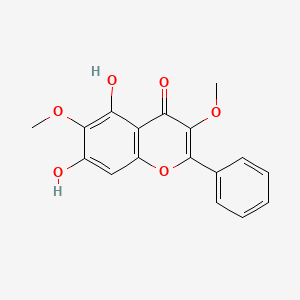
![4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14602986.png)
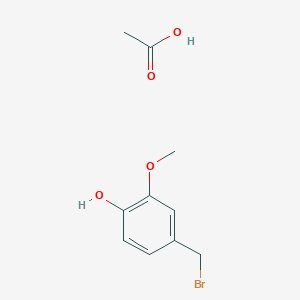
![1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14602999.png)
